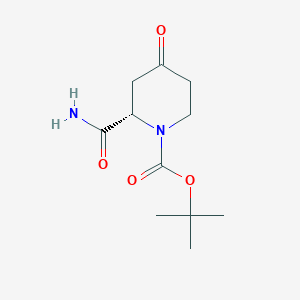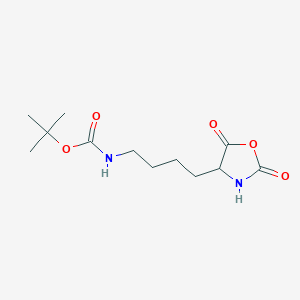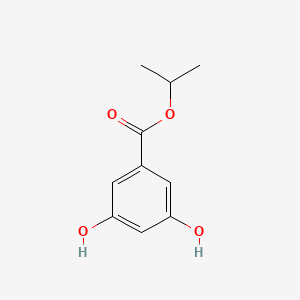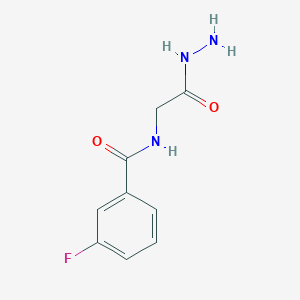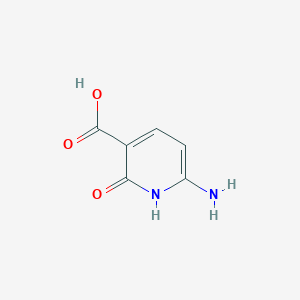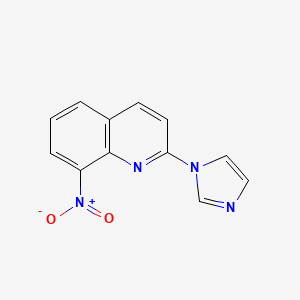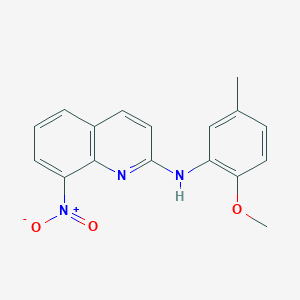![molecular formula C10H10O4 B3126002 7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one CAS No. 330555-87-8](/img/structure/B3126002.png)
7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Vue d'ensemble
Description
7-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a chemical compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . It is a derivative of 4H-benzo[d][1,3]dioxin-4-one and is characterized by the presence of two methyl groups and a hydroxyl group on its structure. This compound is known for its solid state at room temperature and has various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of 2,4-dihydroxybenzoic acid with acetone . The reaction conditions include the use of catalysts such as CuI and NaHCO3 in acetonitrile. This method allows for the efficient production of the compound under mild reaction conditions. Industrial production methods may involve bulk custom synthesis and procurement to meet the demands of various research and industrial applications .
Analyse Des Réactions Chimiques
7-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different hydroxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using common reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
7-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and biological activity. The compound can undergo various chemical transformations, leading to the formation of active intermediates that interact with specific molecular targets.
Comparaison Avec Des Composés Similaires
7-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one can be compared with other similar compounds, such as:
6-Bromo-7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: This compound has a bromine atom in place of a hydrogen atom, which can alter its reactivity and applications.
5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one: This compound has an additional hydroxyl group, which can influence its chemical properties and biological activity.
Propriétés
IUPAC Name |
7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-10(2)13-8-5-6(11)3-4-7(8)9(12)14-10/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWILLXGWBMSIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(C=CC(=C2)O)C(=O)O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
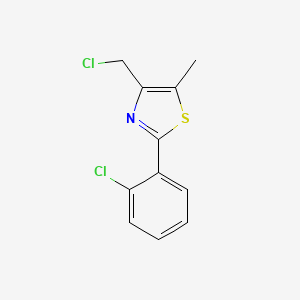

![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3125948.png)
